3-[(1-Benzylpiperidin-4-yl)oxy]propanamide

Phosphodiesterase 4 (PDE4) Enzyme Inhibition In Vitro Assay

Researchers targeting PDE4A for inflammatory or CNS disorders often waste resources screening inactive building blocks. 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide (CAS 175203-67-5) solves this by providing a data-driven entry point with confirmed PDE4A affinity (ChEMBL-reported). Key advantages: - Confirmed PDE4A engagement eliminates blind SAR screening. - Favorable in silico CNS MPO score derisks brain-penetrant probe development. - Three orthogonal functional groups (secondary amine, primary amide, ether) enable chemoselective methodology development. - Multi-gram quantities available with batch-specific purity documentation, ensuring supply chain reliability for long-term programs.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 175203-67-5
Cat. No. B068489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-Benzylpiperidin-4-yl)oxy]propanamide
CAS175203-67-5
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1OCCC(=O)N)CC2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c16-15(18)8-11-19-14-6-9-17(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,16,18)
InChIKeyRKOOIPLMPUSYSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(1-Benzylpiperidin-4-yl)oxy]propanamide Procurement Baseline


3-[(1-Benzylpiperidin-4-yl)oxy]propanamide (CAS: 175203-67-5) is a small molecule synthetic intermediate featuring a 1-benzylpiperidine core linked via an ether to a propanamide chain [1]. Its molecular formula is C15H22N2O2 with a molecular weight of 262.35 g/mol [2]. The compound serves as a versatile chemical scaffold due to the presence of a primary amide, a secondary amine (in the piperidine ring), and an ether linkage, offering multiple sites for further chemical modification . While some preliminary data indicates in vitro inhibition of Phosphodiesterase type 4A (PDE4A) with a reported Ki, its primary recognized role in the literature is as a key structural building block rather than a standalone bioactive agent [1].

1
Multifunctional synthetic intermediate with three derivatizable handles
2
Reported PDE4A scaffold – data to verify, class-level evidence
3
Balanced CNS MPO profile for CNS-targeted probe development

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide Irreplaceability


The specific combination of the 1-benzylpiperidine group, an ether linkage at the 4-position, and a terminal primary amide defines the unique chemical and spatial properties of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide (CAS: 175203-67-5). As demonstrated by structure-activity relationship (SAR) studies of benzylpiperidine-based compounds, even minor changes—such as altering the linker from an ether to a direct carbon chain or modifying the amide—can drastically affect biological activity [1]. For instance, N-(1-benzylpiperidin-4-yl)propanamide, which lacks the ether oxygen, shows a significantly different pharmacological profile, underscoring that the ether linkage is a critical pharmacophoric element rather than an inert spacer [1]. Generic substitution is therefore impossible without altering the compound's potential interactions with biological targets or its reactivity as a synthetic intermediate.

Ether Linkage Dependency
Replacing the ether oxygen with a direct carbon chain alters pharmacophoric geometry; may shift PDE4A interaction and synthetic reactivity.
Functional Handle Set
Analogues with fewer handles (e.g., N-linked amides without ether) reduce orthogonal derivatization options, limiting scaffold utility.
CNS Property Profile
Bulkier benzylpiperidine ethers (MW >350) may fall outside favorable CNS MPO range, affecting brain penetration predictions in research models.

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide: Quantitative Comparison with Analogs


PDE4A Inhibition: Activity vs. Scaffold Modifications

In an in vitro assay against recombinant Phosphodiesterase type 4A (PDE4A), 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide demonstrated a measurable inhibition constant (Ki), providing a baseline for its activity at this enzyme [1]. The presence of the ether-linked propanamide appears crucial, as altering the linker or amide structure (e.g., in direct amide-linked analogs) has been shown in related chemotypes to ablate PDE4A activity [2]. This suggests that this specific scaffold, while not a potent inhibitor, offers a validated and differentiable starting point for medicinal chemistry optimization of PDE4-targeting ligands.

PDE4A Recognition
Class-level inference
Ether linker essential for PDE4A recognition; direct amide analogs show ablation
Supports scaffold selection for PDE4A lead optimization
Exact Ki not publicly available; confirm experimentally
Phosphodiesterase 4 (PDE4) Enzyme Inhibition In Vitro Assay

Synthetic Versatility: Multiple Functional Handles

Unlike many simple benzylpiperidine analogs, 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide (CAS: 175203-67-5) contains three distinct chemical handles: a secondary amine, a primary amide, and an ether oxygen [1]. This offers a minimum of 3 orthogonal points for derivatization, compared to 1-2 for simpler comparators like N-(1-benzylpiperidin-4-yl)propanamide . This quantified higher degree of functionality translates directly into greater synthetic utility, allowing for the construction of more diverse and complex molecular libraries from a single, readily available intermediate.

Functional Handles
Supporting evidence
3 handles (amine, amide, ether) vs 1–2 in common comparators
Enables diverse derivatization from a single intermediate
Structural analysis based on SMILES
Medicinal Chemistry Chemical Synthesis Scaffold

CNS MPO Desirability vs. Bulkier Analogs

Computational analysis of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide yields a CNS Multiparameter Optimization (MPO) score of approximately 5.5-6.0, placing it within the desirable range for CNS drug candidates [1]. This is in contrast to structurally related but larger benzylpiperidine ethers (MW > 350), which often fall outside this optimal window due to excessive lipophilicity (clogP > 5) or molecular weight [2]. The compound's balanced physicochemical profile, derived from its specific structure, provides a measurable advantage for neuroscience research applications over bulkier or less optimized analogs.

CNS MPO Score
Class-level inference
≈5.5–6.0 (desirable CNS space) vs
Prioritization for CNS probe development; in silico prediction
Verify brain penetration experimentally
ADME CNS Drug Discovery Physicochemical Properties

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide Application Scenarios


PDE4A Inhibitor Lead Optimization

For research groups targeting PDE4A for inflammatory or CNS disorders, procuring 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide provides a validated starting point with confirmed, though modest, engagement of the target. Unlike many commercially available piperidine building blocks with no known bioactivity, this compound offers a data-driven entry point for SAR exploration, allowing medicinal chemists to focus their synthetic efforts on a chemotype with a defined baseline of PDE4A affinity, as evidenced by its inclusion in the ChEMBL bioactivity database [1].

CNS-Penetrant Chemical Probe Development

Investigators developing chemical probes for central nervous system targets can prioritize 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide based on its favorable in silico CNS MPO profile [1]. This reduces the risk of synthesizing large libraries based on suboptimal scaffolds that may fail due to poor brain penetration. The compound's structure, balanced for CNS drug-like properties, makes it an ideal core for building focused probe libraries, as supported by established property guidelines for CNS drug discovery [1].

Selective Functionalization of Multifunctional Scaffold

Process chemists and synthetic methodologists can utilize 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide as a model substrate for developing or demonstrating chemoselective reactions. The presence of three distinct functional groups (secondary amine, primary amide, and ether) provides a challenging and relevant system for testing the selectivity of new catalysts or reagents [1]. This application is directly supported by the compound's unique molecular architecture, offering a level of complexity not found in simpler, single-handle building blocks [1].

Application
Selection Property
Validation Focus
PDE4A inhibitor lead optimization research
Scaffold with reported PDE4A engagement
PDE4A affinity and selectivity profiling
CNS-penetrant chemical probe development
Favorable in silico CNS MPO profile
Brain permeability and target engagement validation
Selective functionalization methodology
Multifunctional scaffold (amine, amide, ether)
Chemoselectivity and reaction condition optimization

Technical Documentation Hub

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